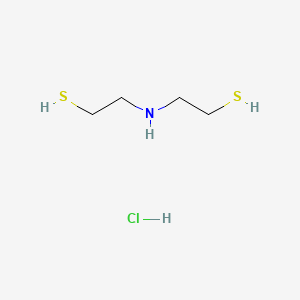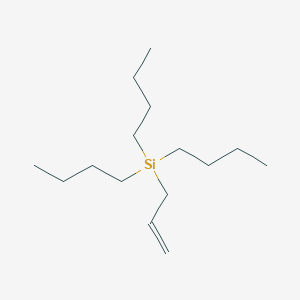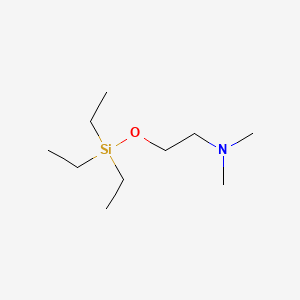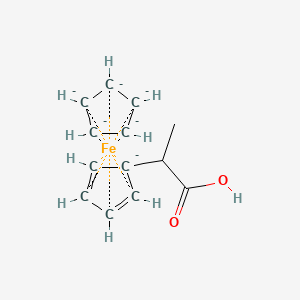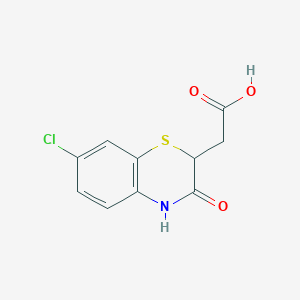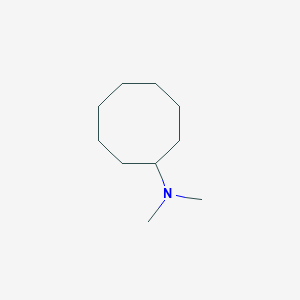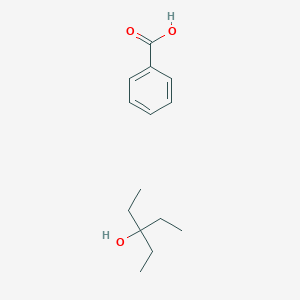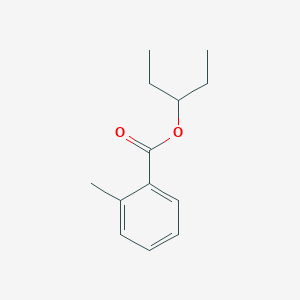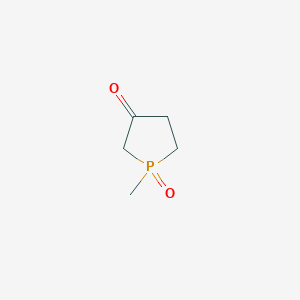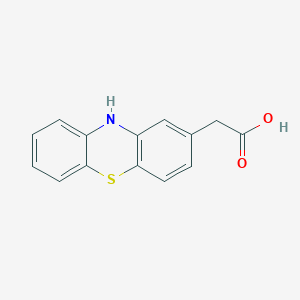
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C28H30O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{(C_6H_5)_2SiH_2 + 2C_2H_5OH} \rightarrow \text{(C_6H_5)_2Si(OCH_2CH_3)_2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxane bonds.
Substitution: Reaction with nucleophiles to replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Formation of silanols and ethanol.
Oxidation: Formation of siloxane bonds.
Substitution: Formation of substituted siloxanes with various functional groups.
Scientific Research Applications
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane involves its ability to form stable siloxane bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of silicone-based materials with desirable mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
Uniqueness
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to the presence of ethoxy groups, which provide it with distinct reactivity compared to its methoxy or methyl analogs. This allows for specific applications where the ethoxy groups can be selectively hydrolyzed or substituted.
Properties
CAS No. |
18848-24-3 |
|---|---|
Molecular Formula |
C28H30O3Si2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
ethoxy-[ethoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C28H30O3Si2/c1-3-29-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-33(30-4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3 |
InChI Key |
QRZBTGCXOVMETC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


